molecular formula C46H55Cl2NO16 B601180 Docetaxel Impurity 2 CAS No. 158810-72-1

Docetaxel Impurity 2

Cat. No.: B601180
CAS No.: 158810-72-1
M. Wt: 948.83
InChI Key:
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Description

Docetaxel Impurity 2 is a process-related impurity found in the pharmaceutical formulation of Docetaxel, a widely used chemotherapeutic agent. This impurity arises during the synthesis and storage of Docetaxel and is monitored to ensure the quality and safety of the final product .

Scientific Research Applications

Docetaxel Impurity 2 has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling in pharmaceutical formulations.

    Biology: It serves as a model compound to study the metabolic pathways and degradation products of Docetaxel in biological systems.

    Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Docetaxel, contributing to the development of safer and more effective chemotherapeutic agents.

    Industry: It is used in quality control laboratories to ensure the purity and stability of Docetaxel formulations.

Safety and Hazards

The safety data sheet for docetaxel, the parent compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

Future Directions

Development of novel formulations of docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials. Exploring other drug formulation techniques such as the use of 2D LDH may produce novel anticancer formulations in the future .

Mechanism of Action

Target of Action

The primary target of Docetaxel Impurity 2, also known as Docetaxel, is the protein component of microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound interacts with its target by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization . This stabilization of microtubules leads to the inhibition of cell division, specifically during the M phase of the cell cycle . This interaction prevents cell division and promotes cell death .

Biochemical Pathways

The action of this compound affects the normal function of microtubule growth . By hyper-stabilizing the structure of microtubules, it inhibits DNA, RNA, and protein synthesis . This disruption of microtubule dynamics induces cell cycle arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver via the cytochrome P450 (CYP)3A4 system and excreted into the feces . Renal excretion is minimal, less than 5% . The clearance of this compound is significantly decreased with age, decreased body surface area, and increased concentrations of α1-acid glycoprotein and albumin . These factors impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of cell division and promotion of cell death . This results in the inhibition of tumor proliferation, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility and biological activity can be enhanced through the formation of inclusion complexes with certain compounds . Additionally, the storage conditions of this compound can affect its suitability for use . It is recommended to store it in the original container at +5°C ± 3°C, protected from light .

Biochemical Analysis

Biochemical Properties

Docetaxel Impurity 2 interacts with various biomolecules, including enzymes and proteins. It is involved in the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This interaction impedes the mitosis of tumor cells and eventually causes apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interrupting the cell cycle at the G2/M phase, triggering cell death, inhibiting the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosting the production of the cell cycle inhibitor p27 .

Molecular Mechanism

The mechanism of action of this compound involves the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This impedes the mitosis of tumor cells and eventually causes apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Preliminary studies have shown that tumor cell invasion significantly increased with docetaxel when lymphatic endothelial cells were present . This effect was attenuated by inhibition of VEGFR3 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study showed that a dose of 1 mg/kg on alternate days was the most effective and safest dose .

Metabolic Pathways

The main metabolic pathway of this compound consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docetaxel Impurity 2 involves multiple steps, starting from the precursor compounds used in the production of Docetaxel. The synthetic route typically includes esterification, hydroxylation, and benzoylation reactions. The reaction conditions often involve the use of organic solvents such as methylene chloride and acetonitrile, along with catalysts like pyridine and triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound is controlled through stringent quality assurance protocols. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of impurities during the manufacturing process. The impurity is isolated and quantified to ensure it remains within acceptable limits .

Chemical Reactions Analysis

Types of Reactions

Docetaxel Impurity 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: Another taxane derivative with a similar mechanism of action but different pharmacokinetic properties.

    Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cell lines.

    10-Deacetylbaccatin III: A precursor in the synthesis of Docetaxel and its impurities.

Uniqueness

Docetaxel Impurity 2 is unique due to its specific structural modifications, which can influence its pharmacological activity and toxicity profile. Unlike its parent compound, Docetaxel, and other related taxanes, this compound may exhibit different metabolic and degradation pathways, making it a valuable compound for research and quality control .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Docetaxel Impurity 2 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "2,4-Dimethoxybenzaldehyde", "Ethyl 2-(chlorosulfonyl)acetate", "Methyl 3-aminocrotonate", "Sodium hydride", "Diisopropylethylamine", "Methanol", "Ethanol", "Acetone", "Tetrahydrofuran", "Water" ], "Reaction": [ "Step 1: Condensation of 2,4-Dimethoxybenzaldehyde and Ethyl 2-(chlorosulfonyl)acetate in the presence of Diisopropylethylamine and Methanol to form intermediate 1.", "Step 2: Reduction of intermediate 1 with Sodium hydride in Tetrahydrofuran to form intermediate 2.", "Step 3: Reaction of intermediate 2 with Methyl 3-aminocrotonate in Acetone and Water to form intermediate 3.", "Step 4: Cyclization of intermediate 3 in Ethanol to form Docetaxel Impurity 2." ] }

CAS No.

158810-72-1

Molecular Formula

C46H55Cl2NO16

Molecular Weight

948.83

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-4-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,

Origin of Product

United States

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